Dimethyl 2,2'-thiobis(3-phenylpropanoate)
Description
Dimethyl 2,2'-thiobis(3-phenylpropanoate) is a sulfur-bridged bis-ester compound with the molecular formula C₂₀H₂₀O₄S₂ and a molecular weight of 388.5 g/mol. Structurally, it consists of two 3-phenylpropanoate methyl ester units connected by a thiobis (–S–) bridge. The phenyl groups contribute to aromatic stability, while the ester functionalities enhance lipophilicity. Potential applications may include use as a polymer additive, surfactant, or intermediate in bioactive molecule synthesis, inferred from structurally related compounds.
Properties
Molecular Formula |
C20H22O4S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
methyl 2-(1-methoxy-1-oxo-3-phenylpropan-2-yl)sulfanyl-3-phenylpropanoate |
InChI |
InChI=1S/C20H22O4S/c1-23-19(21)17(13-15-9-5-3-6-10-15)25-18(20(22)24-2)14-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 |
InChI Key |
YQJRVIRCXOLDDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)SC(CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-thiobis(3-phenylpropanoate) can be synthesized through the esterification of thiobisphenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent, such as toluene, to facilitate the removal of water formed during the reaction. The reaction conditions may include:
Temperature: Reflux temperature (approximately 110°C)
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or another non-polar solvent
Industrial Production Methods
Industrial production of dimethyl 2,2’-thiobis(3-phenylpropanoate) follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency. The use of automated systems for precise control of temperature, catalyst concentration, and solvent recovery is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-thiobis(3-phenylpropanoate) undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Dimethyl 2,2’-thiobis(3-phenylpropanoate) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of dimethyl 2,2’-thiobis(3-phenylpropanoate) involves its interaction with molecular targets through its ester and sulfur functionalities. The ester groups can undergo hydrolysis to release active intermediates, while the sulfur atom can participate in redox reactions. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
The following analysis compares dimethyl 2,2'-thiobis(3-phenylpropanoate) with structurally analogous compounds, focusing on molecular features, properties, and applications.
Structural and Functional Analogues
Key Compounds for Comparison
2,2'-Dithiobis(pyridine) 1,1'-dioxide (Dipyrithione)
2,2'-Methylenebis(3,4,6-trichlorophenol) (Hexachlorophene)
2,2'-Oxybis(1-chloropropane) (DCIP)
2,2-Dichlorovinyl Dimethyl Phosphate (Dichlorvos)
Data Table: Comparative Analysis
Key Comparative Insights
Bridge Type and Reactivity
- Thiobis (–S–) vs. Dithiobis (–S–S–):
The thiobis bridge in the target compound offers greater conformational flexibility compared to dipyrithione’s rigid dithiobis bridge. Sulfur’s lower electronegativity relative to oxygen may reduce hydrolytic stability compared to oxy-bridged compounds like DCIP . - Methylene (–CH₂–) vs. Thiobis:
Hexachlorophene’s methylene bridge enhances hydrophobicity, whereas the thiobis group may facilitate redox reactivity or metal coordination.
Substituent Effects
- Aromatic vs.
- Chlorinated vs. Ester Groups: Hexachlorophene’s chlorophenol substituents confer broad-spectrum biocidal properties, while the target’s ester groups may favor applications in material science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
